molecular formula C6H9N3O B1366400 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 856860-17-8

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1366400
CAS RN: 856860-17-8
M. Wt: 139.16 g/mol
InChI Key: IRMMPGYRIXATFO-UHFFFAOYSA-N
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Description

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a derivative of pyrazole, a five-membered heterocyclic compound with two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, involves various methods . For instance, 5-Amino-1H-pyrazolo[3,4-d]pyrimidine derivative could be obtained directly by treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles, including 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, are involved in various chemical reactions . For example, the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide gave the imine intermediate .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Synthesis of Bicyclic Nitrogen Heterocycles

The compound can be used in the cyclocondensation with 1,3-dielectrophiles for the preparation of bicyclic nitrogen heterocycles . This method has been extensively used in the preparation of condensed heterocycles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, imidazopyrazoles, etc .

Kinase Inhibition

Although not directly related to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, similar compounds have shown significant activity on kinases . For example, an inhibitor showed significant activity on the kinase p70S6Kβ .

Synthesis of N-Azolylsulfonation Products

The compound can be used in reactions to give N-azolylsulfonation products . These products were isolated as pure compounds and characterized by elemental analysis and LC/MS .

Development of New Drugs

Imidazole, a similar compound to 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one, has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Given the broad spectrum of biological activities of pyrazole derivatives, future research could focus on exploring the potential applications of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one in medicinal chemistry, material science, and other fields .

properties

IUPAC Name

1-(5-amino-1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4(10)5-3-8-9(2)6(5)7/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMMPGYRIXATFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464988
Record name 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one

CAS RN

856860-17-8
Record name 1-(5-Amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-1-methyl-1H-pyrazol-4-yl)ethan-1-one
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